molecular formula C17H13Cl2N B12664554 2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline CAS No. 28164-43-4

2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline

Cat. No.: B12664554
CAS No.: 28164-43-4
M. Wt: 302.2 g/mol
InChI Key: WTUYNYKXRZHNBX-MDWZMJQESA-N
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Description

2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is an organic compound with the molecular formula C16H11Cl2N. This compound is characterized by the presence of two chlorine atoms, an indene moiety, and a methylaniline group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline typically involves the reaction of 2,6-dichloroaniline with indene-1-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or thiophenols.

Scientific Research Applications

2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroaniline: Lacks the indene moiety and has different chemical properties.

    4-(1H-Inden-1-ylidenemethyl)aniline: Lacks the chlorine atoms and has different reactivity.

    N-Methylaniline: Lacks both the chlorine atoms and the indene moiety.

Uniqueness

2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is unique due to the presence of both chlorine atoms and the indene moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Properties

CAS No.

28164-43-4

Molecular Formula

C17H13Cl2N

Molecular Weight

302.2 g/mol

IUPAC Name

2,6-dichloro-4-[(E)-inden-1-ylidenemethyl]-N-methylaniline

InChI

InChI=1S/C17H13Cl2N/c1-20-17-15(18)9-11(10-16(17)19)8-13-7-6-12-4-2-3-5-14(12)13/h2-10,20H,1H3/b13-8+

InChI Key

WTUYNYKXRZHNBX-MDWZMJQESA-N

Isomeric SMILES

CNC1=C(C=C(C=C1Cl)/C=C/2\C=CC3=CC=CC=C32)Cl

Canonical SMILES

CNC1=C(C=C(C=C1Cl)C=C2C=CC3=CC=CC=C32)Cl

Origin of Product

United States

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